molecular formula C10H18O2 B1664069 cis-2-decenoic acid,CDA CAS No. 3913-85-7

cis-2-decenoic acid,CDA

Cat. No. B1664069
CAS RN: 3913-85-7
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-N
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Description

Cis-2-decenoic acid (CDA) is an organic compound that is functionally and structurally related to the class of short-chain fatty acid signaling molecules . It is a fatty acid messenger produced by Pseudomonas aeruginosa . It possesses anti-biofilm property and converts most of the cells to a planktonic (free-swimming) phenotype .


Synthesis Analysis

The compound can be prepared from 1-iodonon-1-ene by lithium halogen exchange followed by carbonation . It is produced by Pseudomonas aeruginosa .


Molecular Structure Analysis

Cis-2-decenoic acid is a cis-unsaturated fatty acid . It is structurally related to diffusible signal factor, which acts as cell-to-cell communication molecules in bacteria and fungi .


Chemical Reactions Analysis

Cis-2-decenoic acid mediates dispersion of biofilms through signaling pathways, including enhanced motility, metabolic activity, virulence as well as persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .


Physical And Chemical Properties Analysis

Cis-2-decenoic acid is an unsaturated fatty acid. It is a colorless oil .

Scientific Research Applications

Biofilm Dispersion and Inhibition

  • Dispersion of Microbial Biofilms: CDA is produced by Pseudomonas aeruginosa and is capable of inducing dispersion in established biofilms and inhibiting biofilm development. It effectively disperses biofilms formed by a variety of bacteria and the yeast Candida albicans at nanomolar concentrations, acting as a signaling molecule in microbial communities (Davies & Marques, 2008).
  • Synthesis and Role in Biofilm Dispersion: A study identified a putative enoyl-coenzyme A hydratase/isomerase required for CDA synthesis in Pseudomonas aeruginosa. The protein's inactivation led to thicker and more biomass-rich biofilms, indicating its key role in biofilm dispersion control (Amari, Marques, & Davies, 2013).

Antimicrobial and Anti-biofilm Properties

  • Control of Biofilm Infections: CDA has shown promise as an adjunctive in antimicrobial treatment of biofilms. It induces native biofilm dispersion, reverses microbial persistence, enhances metabolic activity, and increases the effectiveness of conventional antimicrobial agents (Marques, Davies, & Sauer, 2015).
  • Dental Plaque Removal: A combination of CDA and chlorhexidine has been effective in removing dental plaque, highlighting its potential in oral hygiene applications (Rahmani-Badi, Sepehr, & Babaie-Naiej, 2015).

Biochemical and StructuralStudies

  • Mitochondrial Bioenergetic Dysfunction: CDA's analog, cis-4-decenoic acid, was studied for its effects on bioenergetic homeostasis in rat brain mitochondria. It was found to act as an uncoupler of oxidative phosphorylation and as a metabolic inhibitor, indicating its potential role in studying mitochondrial disorders (Schuck et al., 2010).
  • Structural Characterization in Bacterial Metabolism: The crystal structure of a putative enoyl-coenzyme A hydratase/isomerase associated with CDA biosynthesis in Pseudomonas aeruginosa was determined. This study provides insights into the alternative pathways of CDA synthesis and its role in bacterial metabolism (Liu et al., 2018).

Safety And Hazards

The compound has a warning signal word with hazard statements H315, H319 . It does not exhibit any toxicity towards human cells and might be used for treating biofilm-associated infections .

Future Directions

Cis-2-decenoic acid has potential in fighting biofilm implied in infectious diseases that are present in more than 60% of Hospital-acquired infection . Research on the probable new effects of DSF molecules will result in advances in the control of biofilm infections .

properties

IUPAC Name

dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861880
Record name 2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a bitter odour
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, soluble in alcohol and fixed oils
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.916-0.945
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-2-decenoic acid,CDA

CAS RN

3913-85-7, 72881-27-7
Record name 2-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-85-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Decenoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Sepehr, A Rahmani-Badi, H Babaie-Naiej, MR Soudi - PloS one, 2014 - journals.plos.org
Biofilm formation by food-related bacteria and food-related pathogenesis are significant problems in the food industry. Even though much disinfection and mechanical procedure exist …
Number of citations: 61 journals.plos.org
A Rahmani-Badi, S Sepehr… - Journal of medical …, 2014 - microbiologyresearch.org
The catheterized urinary tract provides ideal conditions for the development of biofilm populations. Catheter-associated urinary tract infections (CAUTIs) are recalcitrant to existing …
Number of citations: 59 www.microbiologyresearch.org
V Soheili, NK Oghaz, ZS Noughabi, BSF Bazzaz - Microbiology Research, 2015 - mdpi.com
Microbial biofilms are a main cause of many chronic infections and mortalities, such as dental caries, cystic fibrosis, osteoradionecrosis, urinary tract infections and native valve …
Number of citations: 9 www.mdpi.com
L Liu, T Li, CT Peng, CZ Sun, CC Li… - Journal of …, 2019 - Taylor & Francis
Gene PA4980 from Pseudomonas aeruginosa encodes a putative enoyl-coenzyme A hydratase/isomerase that is associated with the function of the biofilm dispersion-inducing signal …
Number of citations: 2 www.tandfonline.com
MM Juárez-Rodríguez, H Cortes-López… - Frontiers in Cellular …, 2021 - frontiersin.org
Blocking virulence is a promising alternative to counteract Pseudomonas aeruginosa infections. In this regard, the phenomenon of cell-cell communication by quorum sensing (QS) is …
Number of citations: 10 www.frontiersin.org
L Liu, T Li, CT Peng, CZ Sun, CC Li, QJ Xiao, LH He… - 2018 - researchgate.net
Gene PA4980 from Pseudomonas aeruginosa encodes a putative enoyl-coenzyme A hydratase/isomerase that is associated with the function of the biofilm dispersion-inducing signal …
Number of citations: 0 www.researchgate.net
DG Davies, CNH Marques - Journal of bacteriology, 2009 - Am Soc Microbiol
It is well established that in nature, bacteria are found primarily as residents of surface-associated communities called biofilms. These structures form in a sequential process initiated by …
Number of citations: 747 journals.asm.org
L Liu, T Li, XJ Cheng, CT Peng, CC Li, LH He, SM Ju… - Scientific Reports, 2018 - nature.com
DspI, a putative enoyl-coenzyme A (CoA) hydratase/isomerase, was proposed to be involved in the synthesis of cis-2-decenoic acid (CDA), a quorum sensing (QS) signal molecule in …
Number of citations: 31 www.nature.com
D Palenzuela Bretones - 2017 - eprints.nottingham.ac.uk
Xanthomonas campestris is a bacterial plant pathogen that produces diffusible signal factor (DSF), a signalling fatty acid mediating the regulation of important pathogenicity traits, such …
Number of citations: 2 eprints.nottingham.ac.uk
W Song, J Ryu, J Jung, Y Yu, S Choi… - Frontiers in …, 2023 - frontiersin.org
Biofilm occurs ubiquitously in water system. Excessive biofilm formation deteriorates severely system performance in several water and wastewater treatment processes. Quorum …
Number of citations: 4 www.frontiersin.org

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